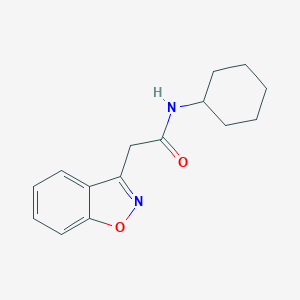
3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide, also known as TBNPS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Applications De Recherche Scientifique
3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and enzymes. It has been found to be a potent inhibitor of several types of ion channels, including voltage-gated potassium channels and calcium-activated potassium channels. 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide has also been used to study the function of G protein-coupled receptors, which are involved in a wide range of physiological processes. Additionally, 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide has been found to inhibit several enzymes, including carbonic anhydrase and acetylcholinesterase.
Mécanisme D'action
3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide acts as an antagonist by binding to specific sites on ion channels, G protein-coupled receptors, and enzymes. This binding prevents the normal function of these proteins, leading to the observed effects on biochemical and physiological processes.
Biochemical and Physiological Effects:
3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide has been found to have a range of biochemical and physiological effects, including the inhibition of ion channels, G protein-coupled receptors, and enzymes. This inhibition can lead to changes in cellular signaling pathways, neurotransmitter release, and enzyme activity. Additionally, 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide has been found to exhibit anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide in lab experiments is its potency and specificity for certain targets. This allows researchers to study specific proteins and pathways with high precision. However, one limitation of 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide is its potential for off-target effects, which can complicate data interpretation. Additionally, 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide can be difficult to work with due to its low solubility in aqueous solutions.
Orientations Futures
There are several directions for future research on 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide. One potential area of study is the development of more potent and selective analogs of 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide for use in research and potential therapeutic applications. Additionally, further investigation into the mechanism of action of 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide and its effects on cellular signaling pathways could lead to a better understanding of the underlying biology of various physiological processes. Finally, the use of 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide in animal models of disease could provide valuable insights into potential therapeutic targets for a range of conditions.
Méthodes De Synthèse
3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of tert-butylamine, propylamine, and methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide.
Propriétés
Nom du produit |
3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H23NO3S |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-6-9-15-19(16,17)11-7-8-13(18-5)12(10-11)14(2,3)4/h7-8,10,15H,6,9H2,1-5H3 |
Clé InChI |
HRWFJQJSEOQIPB-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(C)(C)C |
SMILES canonique |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)